![molecular formula C15H13BrN2O3 B2676927 [2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-29-2](/img/structure/B2676927.png)
[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure analysis of similar compounds is often carried out using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help in optimizing the molecular structures of the compounds .Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid presents a novel method for synthesizing carboxylated pyridines under mild conditions. This process avoids the use of volatile and toxic solvents and catalysts, offering a more sustainable approach to chemical synthesis. The methodology could be applied or adapted for the synthesis of compounds similar to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Feng et al., 2010).
Synthesis of Ligands
Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from 5'-methyl-6-bromo-2,2'-bipyridine, provides a framework for designing and synthesizing complex ligands that could be useful in catalysis, molecular recognition, or as part of supramolecular assemblies. These methodologies could potentially be extended or modified for the synthesis of related compounds (Charbonnière, Weibel, & Ziessel, 2001).
Medicinal Chemistry Applications
While excluding information related to drug use, dosage, and side effects as requested, it's worth noting that compounds structurally related to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have been explored for their potential in medicinal chemistry. For instance, the synthesis and evaluation of compounds for their antibacterial and antifungal activity demonstrate the relevance of bromopyridine derivatives in drug discovery (Lebedyeva et al., 2012). These studies could guide future research into the therapeutic applications of similar compounds.
Material Science and Photocatalysis
Research into photochromic ruthenium DMSO complexes featuring pyridinecarboxylate ligands reveals the potential for energy conversion and photocatalytic applications. These studies highlight the utility of pyridine derivatives in developing materials with novel optical and electronic properties, which could be relevant for designing new photocatalysts or materials for solar energy conversion (Rachford, Petersen, & Rack, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-4-2-3-5-13(10)18-14(19)9-21-15(20)11-6-12(16)8-17-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDCWISRVRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)
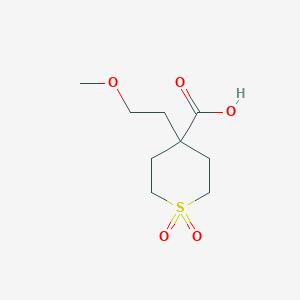
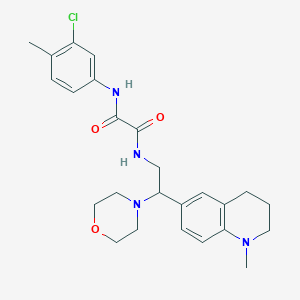
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)
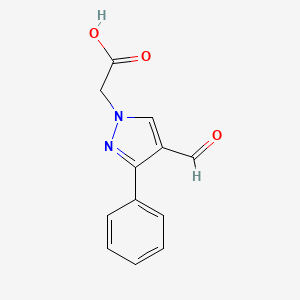
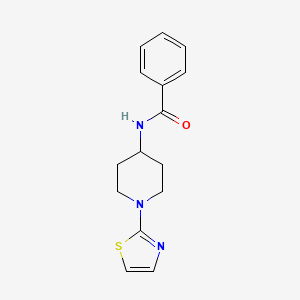
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
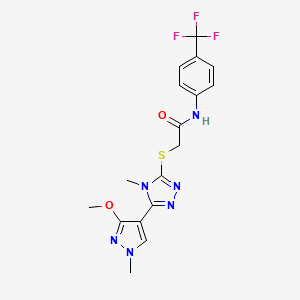
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)